



Application Notes and Protocols: Utilizing SHP099 in Combination with Immunotherapy

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Compound of Interest					
Compound Name:	SHP099				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] SHP2 is a key regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers, promoting cell proliferation and survival.[1] Beyond its cell-intrinsic roles in cancer, SHP2 is also a crucial mediator in the tumor microenvironment, influencing both innate and adaptive immunity. Notably, SHP2 is a downstream effector of the programmed cell death 1 (PD-1) immune checkpoint pathway, contributing to T-cell suppression.[1][2]

SHP099 is a potent and selective allosteric inhibitor of SHP2.[1][3] It stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity.[1] This dual action of inhibiting cancer cell growth and modulating the immune response makes **SHP099** a compelling agent for combination therapy, particularly with immune checkpoint inhibitors. Preclinical studies have demonstrated that combining **SHP099** with anti-PD-1 or anti-PD-L1 antibodies results in synergistic antitumor effects, overcoming resistance to immunotherapy and enhancing tumor regression.[2][4]

These application notes provide a comprehensive overview and detailed protocols for studying the combination of **SHP099** and immunotherapy in preclinical cancer models.



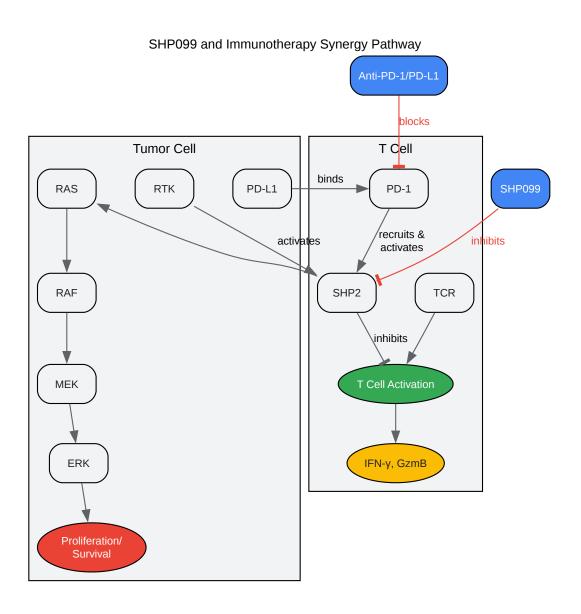
Mechanism of Action: SHP099 and Immunotherapy Synergy

The synergistic antitumor effect of combining **SHP099** with immunotherapy, such as PD-1 blockade, stems from a multi-pronged mechanism that targets both the tumor cells and the tumor microenvironment.

- Direct Tumor Cell Inhibition: In cancer cells with activated RTK signaling, SHP099 blocks the SHP2-mediated activation of the RAS-ERK pathway, leading to reduced proliferation and tumor growth.[1]
- Enhancement of Antitumor Immunity:
 - T-Cell Activation: SHP2 is a downstream signaling molecule of the PD-1 receptor on T cells. When PD-L1 on tumor cells engages PD-1, SHP2 is recruited and dephosphorylates key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion. SHP099 blocks this activity, thereby restoring T-cell activation, cytokine production (e.g., IFN-y, Granzyme B), and cytotoxic function.[2]
 - Modulation of the Tumor Microenvironment: SHP2 inhibition with SHP099 can remodel the tumor microenvironment to be more favorable for an antitumor immune response. This includes:
 - Increasing the infiltration of CD8+ cytotoxic T lymphocytes.[2]
 - Shifting the balance of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[4]
 - Potentially reducing the number of regulatory T cells (Tregs).[4]
 - Vascular Effects: SHP099 has been shown to induce vascular damage within the tumor,
 potentially increasing the accessibility of the tumor to immune cells.[5]

This multifaceted mechanism is depicted in the following signaling pathway diagram.





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Caption: SHP099 and anti-PD-1/PD-L1 combination mechanism.



Data Presentation: Summary of Preclinical Efficacy

The following tables summarize quantitative data from key preclinical studies investigating the combination of **SHP099** and immunotherapy.

Table 1: In Vivo Antitumor Efficacy in Syngeneic Mouse Models

Cancer Model	Mouse Strain	Treatment Groups	Tumor Volume Reduction vs. Control	Reference
MC-38 Colon Carcinoma	C57BL/6	SHP099 (5 mg/kg, i.p., daily)	Significant	[2]
Anti-PD-1 (5 mg/kg, i.p., every 3 days)	Significant	[2]		
SHP099 + Anti- PD-1	Synergistic, greater than either monotherapy	[2]		
CT-26 Colon Carcinoma	BALB/c	SHP099 (5 mg/kg, i.p., daily)	Significant in immunocompete nt mice	[2]
Anti-PD-1	Significant	[2]		
SHP099 + Anti- PD-1	Synergistic	[2]	-	
344SQ NSCLC (Anti-PD-1 Resistant)	129Sv/Ev	SHP099 (oral) + XRT + Anti-PD- L1	Significant local and abscopal responses	[4]

Table 2: Immunophenotyping of the Tumor Microenvironment

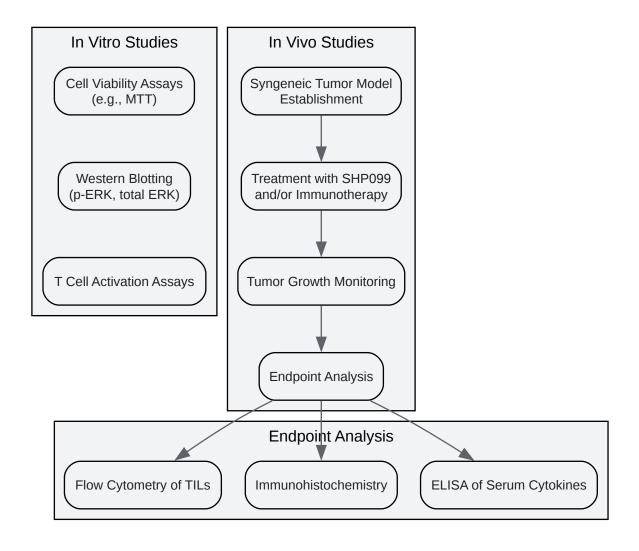


Cancer Model	Treatment Group	Change in CD8+ T Cell Infiltration	Change in IFN-y+ CD8+ T Cells	Change in M1/M2 Macrophag e Ratio	Reference
MC-38 Colon Carcinoma	SHP099 + Anti-PD-1	Increased	Increased	-	[2]
CT-26 Colon Carcinoma	SHP099	Increased	Increased	-	[2]
344SQ NSCLC	SHP099 + XRT + Anti- PD-L1	Increased	-	Increased	[4]

Experimental Workflow

A typical preclinical study to evaluate the combination of **SHP099** and immunotherapy involves a series of in vitro and in vivo experiments.





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Caption: A general experimental workflow for preclinical evaluation.

Detailed Experimental Protocols In Vitro Assays

1. Cell Viability (MTT) Assay

This protocol is for assessing the direct cytotoxic or cytostatic effects of **SHP099** on cancer cell lines.

Materials:



- Cancer cell line of interest (e.g., MC-38, CT-26)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well flat-bottom plates
- SHP099 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
- Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate overnight.
 - Prepare serial dilutions of SHP099 in complete medium. The final DMSO concentration should be less than 0.1%.
 - Remove the medium from the wells and add 100 μL of the SHP099 dilutions. Include vehicle control wells (medium with DMSO).
 - Incubate for 48-72 hours.
 - \circ Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
 - $\circ~$ Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
 - Read the absorbance at 570 nm using a microplate reader.
- 2. Western Blotting for p-ERK and Total ERK

This protocol is to determine the effect of **SHP099** on the RAS-ERK signaling pathway.



- · Materials:
 - Cancer cell line of interest
 - 6-well plates
 - SHP099
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - PVDF membrane
 - Transfer buffer
 - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
 - Primary antibodies:
 - Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370, 1:1000 dilution)[2]
 - Rabbit anti-p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4695, 1:1000 dilution)[2]
 - HRP-conjugated anti-rabbit secondary antibody
 - ECL detection reagent
- Procedure:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of SHP099 for the desired time (e.g., 2 hours).
 - Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.



- $\circ\,$ Load equal amounts of protein (20-30 $\mu g)$ onto an SDS-PAGE gel and perform electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL reagent.
- Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.[1]

In Vivo Studies

1. Syngeneic Mouse Tumor Model and Treatment

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with **SHP099** and an anti-PD-1 antibody.

- Materials:
 - Female C57BL/6 or BALB/c mice (6-8 weeks old)
 - MC-38 (for C57BL/6) or CT-26 (for BALB/c) colon carcinoma cells
 - Sterile PBS
 - SHP099 (for intraperitoneal injection, formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
 - InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14, Bio X Cell, #BE0146) or similar
 - Isotype control antibody (e.g., InVivoMAb rat IgG2a isotype control, Bio X Cell, #BE0089)



Procedure:

- \circ Subcutaneously inject 1 x 10⁶ MC-38 or CT-26 cells in 100 μ L of sterile PBS into the right flank of the mice.[3]
- Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
- When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
 - Vehicle + Isotype control
 - SHP099 + Isotype control
 - Vehicle + Anti-PD-1
 - **SHP099** + Anti-PD-1
- Administer treatments as follows:
 - SHP099: 5 mg/kg, intraperitoneally (i.p.), daily.[3]
 - Anti-PD-1 antibody: 5 mg/kg, i.p., every 3 days.[3]
- Continue treatment and monitor tumor growth and body weight for the duration of the study (e.g., 2-3 weeks).
- At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis.
- 2. Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol is for the immunophenotyping of TILs from harvested tumors.

- Materials:
 - Harvested tumors



- RPMI-1640 medium
- Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI
- 70 μm cell strainers
- Red blood cell (RBC) lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-mouse CD16/32 antibody)
- Fluorescently conjugated antibodies (e.g., from BioLegend, BD Biosciences, or eBioscience):
 - Anti-mouse CD45 (e.g., clone 30-F11)
 - Anti-mouse CD3 (e.g., clone 17A2)
 - Anti-mouse CD4 (e.g., clone GK1.5)
 - Anti-mouse CD8a (e.g., clone 53-6.7)
 - Anti-mouse IFN-y (e.g., clone XMG1.2)
 - Anti-mouse Granzyme B (e.g., clone GB11)
- Intracellular fixation and permeabilization buffer set
- Flow cytometer
- Procedure:
 - Mince the tumors and digest in collagenase D and DNase I solution for 30-60 minutes at 37°C with agitation.
 - Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
 - Lyse red blood cells using RBC lysis buffer.



- Wash the cells with FACS buffer.
- For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., brefeldin A) for 4-6 hours.
- Stain for surface markers by first blocking with Fc block, followed by incubation with the antibody cocktail for 30 minutes on ice.
- For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular targets (IFN-y, Granzyme B).
- Acquire the samples on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo).
- 3. Immunohistochemistry (IHC) for CD8+ T Cells

This protocol is for visualizing and quantifying CD8+ T-cell infiltration in tumor tissue.

- Materials:
 - Formalin-fixed, paraffin-embedded (FFPE) tumor sections
 - Xylene and ethanol series for deparaffinization and rehydration
 - Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
 - Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
 - Blocking buffer (e.g., serum from the secondary antibody host species)
 - Primary antibody: Rabbit anti-mouse CD8a (e.g., Cell Signaling Technology, #98941)
 - HRP-conjugated anti-rabbit secondary antibody
 - DAB substrate kit
 - Hematoxylin counterstain



- Mounting medium
- Procedure:
 - Deparaffinize and rehydrate the FFPE tumor sections.
 - Perform heat-induced antigen retrieval.
 - Block endogenous peroxidase activity.
 - Block non-specific antibody binding.
 - Incubate with the primary anti-CD8a antibody.
 - Incubate with the HRP-conjugated secondary antibody.
 - Develop the signal with DAB substrate.
 - Counterstain with hematoxylin.
 - Dehydrate and mount the slides.
 - Image the slides and quantify CD8+ T-cell density.

4. ELISA for Serum Cytokines

This protocol is for measuring the levels of pro-inflammatory cytokines in the serum of treated mice.

- Materials:
 - Mouse serum samples collected at the study endpoint
 - Mouse IFN-y ELISA kit (e.g., R&D Systems, #MIF00)[8]
 - Mouse Granzyme B ELISA kit (e.g., Invitrogen, #88-8022-22)[4]
 - Microplate reader



Procedure:

- Follow the manufacturer's instructions provided with the ELISA kits.
- Briefly, coat the plate with the capture antibody.
- Add standards and serum samples to the wells.
- Add the detection antibody.
- Add the enzyme conjugate (e.g., streptavidin-HRP).
- Add the substrate and stop the reaction.
- Read the absorbance at the appropriate wavelength.
- Calculate the cytokine concentrations based on the standard curve.

Conclusion

The combination of the SHP2 inhibitor **SHP099** with immunotherapy represents a promising strategy to enhance antitumor responses and overcome resistance to immune checkpoint blockade. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of this combination in preclinical settings. Careful execution of these experiments will contribute to a better understanding of the underlying mechanisms and facilitate the clinical translation of this therapeutic approach.

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References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Granzyme B Uncoated ELISA Kit with Plates (88-8022-22) Invitrogen [thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific US [thermofisher.com]
- 7. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mouse IFN-gamma ELISA Kit Quantikine MIF00: R&D Systems [rndsystems.com]
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